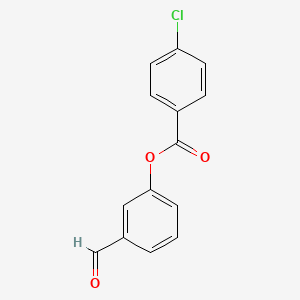

3-Formylphenyl 4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Formylphenyl 4-chlorobenzoate, also known as FCBA, is a chemical compound with the molecular formula C14H9ClO3 . It has a molecular weight of 260.68 . It is widely used in various scientific research fields.

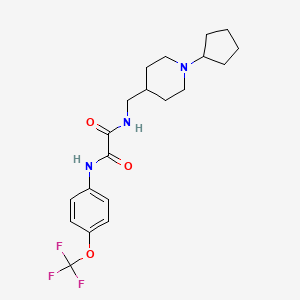

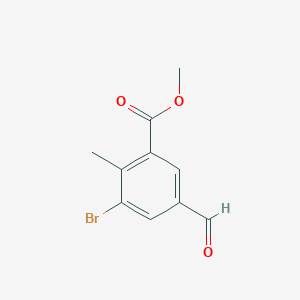

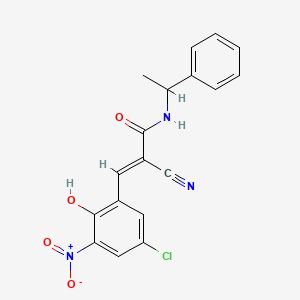

Molecular Structure Analysis

The InChI code for 3-Formylphenyl 4-chlorobenzoate is1S/C14H9ClO3/c15-12-6-4-11 (5-7-12)14 (17)18-13-3-1-2-10 (8-13)9-16/h1-9H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Formylphenyl 4-chlorobenzoate include a molecular weight of 260.68 .Applications De Recherche Scientifique

1. Environmental Biodegradation

Research has shown that certain bacterial strains, such as Pseudomonas cepacia P166 and Sphingomonas paucimobilis, can degrade compounds related to 3-Formylphenyl 4-chlorobenzoate, like chlorobenzoates and chlorobiphenyls. These bacteria utilize these compounds as a carbon source, transforming them into less harmful substances. This process is crucial for bioremediation of environments contaminated with chlorinated aromatic compounds, including polychlorinated biphenyls (PCBs) and some herbicides (Arensdorf & Focht, 1995), (Hickey & Focht, 1990).

2. Microbial Degradation Studies

Studies on microbial degradation of chlorinated biphenyls and their metabolites, which include compounds similar to 3-Formylphenyl 4-chlorobenzoate, have shown that specific bacteria can metabolize these compounds through various pathways. These pathways often result in the production of less harmful or more easily metabolizable substances, highlighting the potential of microbial processes in pollution control (Massé et al., 1984).

3. Chemical Synthesis and Analysis

Research in chemical synthesis has explored the reactions of chlorobenzoates, compounds related to 3-Formylphenyl 4-chlorobenzoate, with various agents. These studies contribute to the understanding of chemical properties and reactions of chlorinated benzoates, which can have implications in synthetic chemistry and pharmaceuticals (Bielak & Biliński, 1990).

4. Photolysis Studies

Photolysis of chlorinated compounds, including those structurally related to 3-Formylphenyl 4-chlorobenzoate, has been a subject of research. Studies have investigated the behavior of these compounds under light exposure, which is significant in understanding their stability and breakdown in natural environments (Nakane et al., 2004).

5. Biochemistry and Enzyme Studies

Research has also been conducted on enzymes that interact with chlorobenzoates. These studies are crucial in understanding the biochemical pathways and enzyme mechanisms involved in the metabolism of chlorinated aromatic compounds. Insights from these studies can be applied in biotechnology and environmental remediation (Chang et al., 1997).

6. Phytohormone Analysis in Agriculture

In agricultural research, methods have been developed to determine various phytohormones in plant tissues, including chlorobenzoic acids. These studies are vital for understanding plant growth and development, and the influence of environmental contaminants on agricultural crops (Fan et al., 2011).

Propriétés

IUPAC Name |

(3-formylphenyl) 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHQOTRRNVKUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylphenyl 4-chlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2455549.png)

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)

![ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2455554.png)

![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)

![2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455570.png)